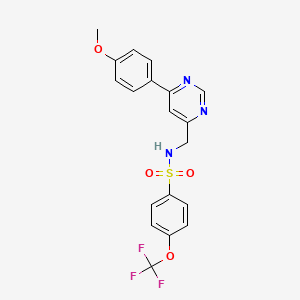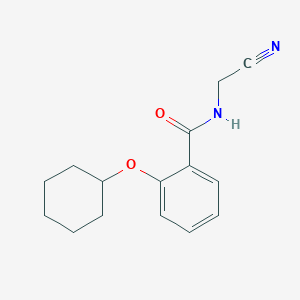![molecular formula C16H12Cl2F2N4O B2587509 3,6-dichloro-N-{[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylpyridine-2-carboxamide CAS No. 1147318-42-0](/img/structure/B2587509.png)
3,6-dichloro-N-{[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylpyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3,6-dichloro-N-{[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylpyridine-2-carboxamide” is a complex organic molecule. It contains a pyridine ring which is a basic aromatic six-membered ring with one nitrogen atom . The molecule also contains a benzodiazole group, which is a type of heterocyclic aromatic organic compound . This compound also features a difluoromethyl group, which is a functional group in organic chemistry with the formula -CF2H .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine and benzodiazole rings, the introduction of the chloro, methyl, and carboxamide groups, and the addition of the difluoromethyl group . The exact methods and reagents used would depend on the specific synthetic route chosen by the chemist .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (pyridine and benzodiazole) would contribute to the compound’s stability . The electronegative chlorine and fluorine atoms would likely create areas of high electron density, which could influence the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The presence of reactive groups like the difluoromethyl group and the carboxamide group could make the compound susceptible to various types of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, solubility, stability, and reactivity would all be determined by the arrangement of atoms and the types of bonds in the molecule .Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a pharmaceutical, it would interact with biological systems in a specific way to exert its effects. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3,6-dichloro-N-[[1-(difluoromethyl)benzimidazol-2-yl]methyl]-N-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2F2N4O/c1-23(15(25)14-9(17)6-7-12(18)22-14)8-13-21-10-4-2-3-5-11(10)24(13)16(19)20/h2-7,16H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGZSYIHEWHEGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2N1C(F)F)C(=O)C3=C(C=CC(=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dichloro-N-{[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylpyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

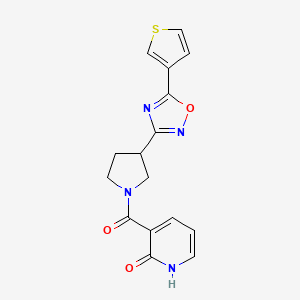
![4-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2587430.png)
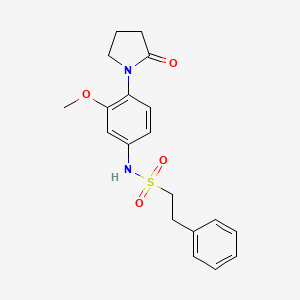
![2,1,3-Benzothiadiazol-5-yl-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2587432.png)
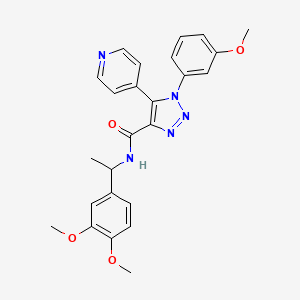
![N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2587435.png)
![3-phenyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B2587438.png)
![1-(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2587440.png)
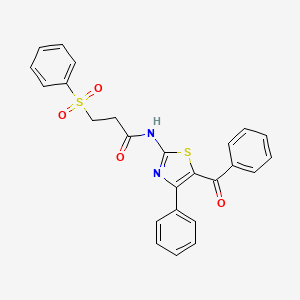
![N-(furan-2-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2587443.png)
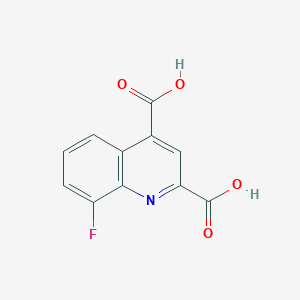
![9-(Phenethylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2587447.png)
